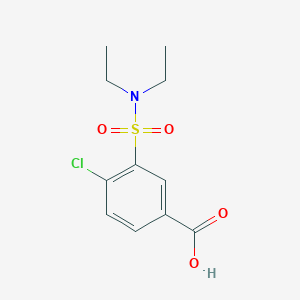

4-Chloro-3-diethylsulfamoyl-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-diethylsulfamoyl-benzoic acid is an organic compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-diethylsulfamoyl-benzoic acid may involve large-scale sulfonation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced equipment and technology to maintain consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-diethylsulfamoyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the compound.

Reduction: This reaction can reduce the sulfonyl group to a sulfide.

Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce sulfonic acids, reduction may yield sulfides, and substitution can result in various substituted benzoic acids .

Applications De Recherche Scientifique

4-Chloro-3-diethylsulfamoyl-benzoic acid is utilized in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: It is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 4-Chloro-3-diethylsulfamoyl-benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorobenzoic acid: Lacks the diethylsulfamoyl group, making it less versatile in certain reactions.

3-Diethylsulfamoyl-benzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

4-Chloro-3-diethylsulfamoyl-benzoic acid is unique due to the presence of both the chlorine and diethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these properties are advantageous .

Activité Biologique

4-Chloro-3-diethylsulfamoyl-benzoic acid (CDBA) is an organic compound with significant potential in biological research and medicinal chemistry. With the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol, CDBA has garnered attention for its unique structural features, including the presence of a chloro group and a diethylsulfamoyl moiety. This article explores the biological activity of CDBA, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H14ClNO4S

- Molecular Weight : 291.75 g/mol

- IUPAC Name : 4-chloro-3-(diethylsulfamoyl)benzoic acid

CDBA's biological activity primarily arises from its interaction with specific enzymes and receptors. The diethylsulfamoyl group is known to influence enzyme inhibition, while the chloro substituent can enhance binding affinity to target proteins. CDBA has been studied for its potential role as an inhibitor in various biochemical pathways, particularly those involving chloride ion transport.

Enzyme Inhibition

CDBA has shown promise as an enzyme inhibitor, particularly in the context of neurological disorders where chloride ion homeostasis is disrupted. Research indicates that compounds similar to CDBA can selectively inhibit the Na^+-K^+-Cl^- cotransporter (NKCC1), which is crucial for regulating intracellular chloride levels in neurons . This inhibition can potentially ameliorate symptoms associated with conditions such as Down syndrome and autism.

Toxicity and Safety Profile

CDBA is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Safety assessments are essential for any therapeutic applications to ensure that the benefits outweigh potential risks.

Case Studies and Research Findings

- Neurodevelopmental Disorders : A study focused on selective NKCC1 inhibitors demonstrated that compounds structurally related to CDBA could rescue behavioral deficits in mouse models of Down syndrome . These findings suggest a therapeutic avenue for CDBA in treating neurodevelopmental disorders characterized by impaired chloride transport.

- In Vitro Studies : In vitro assays have shown that derivatives of CDBA exhibit varying degrees of inhibitory activity against target enzymes. For instance, compounds with modifications on the diethylsulfamoyl group displayed enhanced solubility and metabolic stability while maintaining significant inhibitory effects on NKCC1 .

- Comparative Analysis : A comparative study highlighted that CDBA's structural features confer distinct advantages over similar compounds, such as 4-chlorobenzoic acid, particularly regarding its reactivity and biological interactions.

Data Tables

| Compound | Molecular Weight (g/mol) | Enzyme Target | Inhibitory Activity (%) |

|---|---|---|---|

| CDBA | 291.75 | NKCC1 | 88.5 at 100 μM |

| ARN23746 | - | NKCC1 | 71.7 at 100 μM |

| Bumetanide | - | NKCC2 | Not applicable |

Propriétés

IUPAC Name |

4-chloro-3-(diethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANXBFKRXPGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.